![molecular formula C19H19N3O3 B2388805 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 1105214-07-0](/img/structure/B2388805.png)
2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide
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Description
The compound “2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide” belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines. These are polycyclic aromatic compounds containing a pyrido[1,2-a]pyrimidine moiety, which consists of a pyridine fused to a pyrimidine. Fused systems that are aromatic as a whole (like pyrido[1,2-a]pyrimidines) are often seen in chemical compounds like DNA, RNA, proteins, and more .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrido[1,2-a]pyrimidine core, which is a bicyclic system with a pyridine ring fused to a pyrimidine ring. The pyrimidine ring is substituted at position 2 by a methoxy group, which is further substituted by a 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl group. The molecule also contains a N-(4-methylbenzyl)acetamide group .Scientific Research Applications
- Researchers have explored the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one using this compound. By introducing sulfur (ArS) or selenium (ArSe) groups at the C-3 position, they synthesized diversely orchestrated derivatives with high yields (up to 95%). This operationally simple reaction proceeds under mild conditions and demonstrates broad functional group tolerance .
- A direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through palladium-catalyzed C–H activation, using oxygen as the terminal oxidant. This method provides an accessible route to functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which may find applications in medicinal chemistry and materials science .
Metal-Free C-3 Chalcogenation
Palladium-Catalyzed Alkenylation
properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-7-15(8-6-13)11-20-16(23)12-25-17-10-18(24)22-9-3-4-14(2)19(22)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEAKECZTUMERB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC(=O)N3C=CC=C(C3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide |
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